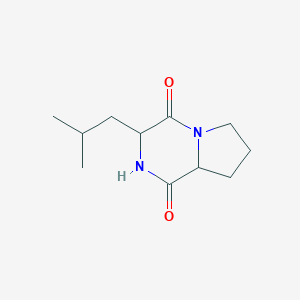

Cyclo(Pro-Leu)

Beschreibung

3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces malaysiense, Streptomyces nigra, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJNCZMRZAUNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951384 | |

| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-36-1, 5654-86-4 | |

| Record name | Gancidin W | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Synthesis of Cyclo(Pro-Leu): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Cyclo(Pro-Leu), a cyclic dipeptide with significant biological activities. The synthesis of Cyclo(Pro-Leu), a diketopiperazine, is a multi-step process that involves the formation of a linear dipeptide from protected proline and leucine (B10760876), followed by deprotection and intramolecular cyclization. This guide details the common synthetic strategies, experimental protocols, and quantitative data to aid researchers in the efficient and reproducible synthesis of this important molecule.

Core Synthetic Strategy: A Stepwise Approach

The most prevalent method for synthesizing Cyclo(Pro-Leu) involves a solution-phase approach. This strategy can be broadly divided into three key stages:

-

Dipeptide Formation: This step involves the coupling of a protected proline residue with a protected leucine residue. The choice of protecting groups is crucial to prevent unwanted side reactions. Commonly, the amine group of proline is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid of leucine is protected as a methyl ester (OMe).

-

Deprotection: Following the successful formation of the linear dipeptide (Boc-Pro-Leu-OMe), the protecting groups are removed to expose the reactive amine and carboxyl functionalities necessary for cyclization. The Boc group is typically removed under acidic conditions.

-

Cyclization: The deprotected linear dipeptide is induced to cyclize, forming the stable diketopiperazine ring of Cyclo(Pro-Leu). This is often achieved by heating the dipeptide in a high-boiling point solvent.

This overall workflow is depicted in the following diagram:

Caption: General workflow for the chemical synthesis of Cyclo(Pro-Leu).

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of Cyclo(Pro-Leu).

Step 1: Synthesis of the Protected Linear Dipeptide (Boc-Pro-Leu-OMe)

The initial step involves the coupling of N-Boc-L-proline and L-leucine methyl ester. Dicyclohexylcarbodiimide (DCC) is a commonly used coupling agent.

Protocol:

-

Dissolve L-leucine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane, DCM).

-

Neutralize the hydrochloride salt with a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM).

-

In a separate flask, dissolve N-Boc-L-proline in DCM.

-

Add the neutralized L-leucine methyl ester solution to the N-Boc-L-proline solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Pro-Leu-OMe.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Step 2: Deprotection of the Linear Dipeptide

The Boc protecting group is removed from the N-terminus of the dipeptide to allow for cyclization.

Protocol:

-

Dissolve the purified Boc-Pro-Leu-OMe in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% TFA v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting product is the TFA salt of the deprotected dipeptide (H-Pro-Leu-OMe·TFA).

Step 3: Cyclization to form Cyclo(Pro-Leu)

The deprotected linear dipeptide is cyclized to form the diketopiperazine ring.

Protocol:

-

Dissolve the deprotected dipeptide salt (H-Pro-Leu-OMe·TFA) in a high-boiling point solvent such as ethylene (B1197577) glycol or 2-butanol.

-

Heat the solution to reflux (typically 120-180°C).

-

Reflux for several hours (e.g., 3-6 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude Cyclo(Pro-Leu) by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of Cyclo(Pro-Leu) based on typical laboratory-scale preparations.

Table 1: Reagents and Molar Ratios for Dipeptide Formation

| Reagent | Molar Equivalent |

| N-Boc-L-Proline | 1.0 |

| L-Leucine Methyl Ester HCl | 1.0 - 1.2 |

| Triethylamine (TEA) | 1.0 - 1.2 |

| Dicyclohexylcarbodiimide (DCC) | 1.0 - 1.1 |

Table 2: Typical Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Dipeptide Formation | Dichloromethane | 0 to RT | 12 - 18 | 70 - 90 |

| Deprotection | TFA/DCM | Room Temperature | 1 - 2 | > 95 (crude) |

| Cyclization | Ethylene Glycol | 180 | 3 - 5 | 50 - 70 |

Signaling Pathways and Logical Relationships

The synthesis of Cyclo(Pro-Leu) is a linear process with distinct stages. The successful completion of each step is critical for the overall efficiency of the synthesis. The logical relationship between the steps is illustrated below.

Caption: Logical flow of the Cyclo(Pro-Leu) synthesis.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the chemical synthesis of Cyclo(Pro-Leu). By following the detailed protocols and considering the quantitative data provided, researchers can effectively produce this biologically important cyclic dipeptide for further investigation in drug discovery and development. The presented workflow and logical diagrams offer a clear understanding of the synthetic process, facilitating its implementation in a laboratory setting.

An In-depth Technical Guide to the Physical Properties of Cyclo(Pro-Leu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclo(Pro-Leu), a cyclic dipeptide with significant interest in various research fields, including oncology and microbiology.[1] The information presented herein is intended to support research and development activities by providing key data points and methodologies for its characterization.

Core Physical and Chemical Properties

Cyclo(Pro-Leu), also known as Cyclo(L-prolyl-L-leucyl), is a diketopiperazine metabolite that has been isolated from various natural sources, including bacteria and fungi.[2][3] Its rigid, cyclic structure confers specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile.

Quantitative Data Summary

The fundamental physical and chemical properties of Cyclo(Pro-Leu) are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5][6][7][8] |

| Molecular Weight | 210.27 g/mol | [1][4][5] |

| CAS Number | 2873-36-1 / 5654-86-4 | [1][4][5][7][8] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 162-165 °C | [2][3] |

| Boiling Point (Predicted) | 427.6 ± 34.0 °C | [2][3] |

| Density (Predicted) | 1.14 g/cm³ | [2][9] |

| pKa (Predicted) | 13.27 ± 0.40 | [2][3] |

| Optical Rotation [α] | -130 to -140 deg (c=1, water) | |

| Purity | >95% by HPLC | [5][6][7][8] |

Solubility Profile

The solubility of Cyclo(Pro-Leu) is a critical parameter for its handling, formulation, and biological testing.

| Solvent | Solubility | Notes |

| Water (H₂O) | 5 mg/mL (23.78 mM) | Sonication is recommended |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (118.89 mM) | Sonication is recommended |

| Methanol | 50 mg/mL | [8] |

| Ethanol | Soluble | [2][5][6] |

| Chloroform | Slightly Soluble | [2][3] |

| N,N-Dimethylformamide (DMF) | Soluble | [5][6] |

Experimental Protocols for Characterization

The determination of the physical properties and structural integrity of Cyclo(Pro-Leu) relies on a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of Cyclo(Pro-Leu) samples.[5][6]

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: The eluent is monitored at a specific UV wavelength, typically around 210-220 nm, where the peptide bond absorbs.[10]

-

Analysis: The purity is calculated based on the relative area of the main peak corresponding to Cyclo(Pro-Leu) compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition.

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used for cyclic peptides. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the molecular formula (C₁₁H₁₈N₂O₂).[10] The instrument detects the protonated molecule [M+H]⁺, which for Cyclo(Pro-Leu) would have a calculated m/z of approximately 211.1441.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure and confirm the connectivity of atoms.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[10]

-

Experiments: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

-

Analysis:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.[10]

-

2D NMR: Establishes the connectivity between protons and carbons, confirming the cyclic structure and the identity of the proline and leucine (B10760876) side chains.

-

Electronic Circular Dichroism (ECD)

Purpose: To determine the absolute stereochemistry of the chiral centers.

Methodology:

-

Principle: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each stereoisomer of a cyclic dipeptide exhibits a unique ECD spectrum.[11]

-

Sample Preparation: The sample is dissolved in a spectroscopic grade solvent, such as methanol.[12]

-

Measurement: The ECD spectrum is recorded over a range of UV wavelengths.

-

Analysis: The experimental spectrum is compared to reference spectra of synthetically prepared, stereochemically pure isomers of Cyclo(Pro-Leu) to unambiguously assign the absolute configuration (e.g., L-Pro-L-Leu, D-Pro-L-Leu, etc.).[10][11] This method is more reliable and requires less sample than traditional optical rotation measurements.[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of Cyclo(Pro-Leu) from a natural source, such as a microbial fermentation broth.

Caption: General workflow for the isolation and characterization of Cyclo(Pro-Leu).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]

- 3. Cas 2873-36-1,CYCLO(-LEU-PRO) | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Cyclo(L-Leu-L-Pro) - Cayman Chemical [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. Cyclo(Pro-Leu) | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cyclo(Pro-Leu): A Promising Bioactive Diketopiperazine from the Marine Realm - A Technical Guide

Abstract

Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a significant natural product with a wide array of biological activities.[1] Initially identified from various terrestrial and marine microorganisms, its discovery and isolation from marine bacteria have opened new avenues for drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cyclo(Pro-Leu) from marine bacterial sources. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Diketopiperazines (DKPs) are the smallest cyclic dipeptides, formed from the condensation of two α-amino acids.[2] Their rigid six-membered ring structure makes them attractive scaffolds for drug development. Marine environments, with their vast and largely unexplored biodiversity, have proven to be a rich source of novel bioactive compounds, including DKPs. Cyclo(Pro-Leu) has been isolated from a variety of marine bacteria, including species of Streptomyces and Bacillus, where it often plays a role in chemical defense and cell-to-cell communication.[1][3][4][5] This molecule has demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties, making it a compound of significant interest for further investigation.

Discovery and Isolation from Marine Bacteria

The discovery of Cyclo(Pro-Leu) from marine bacteria has often been the result of bioassay-guided fractionation of bacterial culture extracts. Researchers have isolated this compound from various marine environments, from the rhizosphere of marine plants to deep-sea sediments.[3][6]

Key Marine Bacterial Sources

Several marine bacterial genera have been identified as producers of Cyclo(Pro-Leu). Notable examples include:

-

Streptomyces sp. : Various marine-derived Streptomyces species have been a prolific source of Cyclo(Pro-Leu).[3][6][7]

-

Bacillus sp. : Marine Bacillus species, including Bacillus amyloliquefaciens and Bacillus subtilis, have also been shown to produce Cyclo(Pro-Leu).[4]

-

Pseudomonas sp. : Certain marine Pseudomonas strains have been identified as producers of this diketopiperazine.[8]

Experimental Protocols

This section provides a detailed, step-by-step guide to the key experiments involved in the isolation and characterization of Cyclo(Pro-Leu) from marine bacteria.

Fermentation and Extraction

-

Bacterial Culture: Inoculate a seed culture of the marine bacterial strain (e.g., Streptomyces sp.) in a suitable broth medium (e.g., Marine Broth 2216) and incubate at an appropriate temperature (typically 25-30°C) with shaking for 2-3 days.

-

Large-Scale Fermentation: Transfer the seed culture to a larger volume of production medium and incubate for 7-14 days under the same conditions to allow for the production of secondary metabolites.

-

Harvesting: Separate the bacterial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture broth with an equal volume of an organic solvent, most commonly ethyl acetate (B1210297). Repeat the extraction process 2-3 times to ensure complete recovery of the bioactive compounds. Combine the organic extracts.

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column and equilibrate it with a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC): [9][10][11][12]

-

Combine and concentrate the active fractions from the silica gel column.

-

Dissolve the semi-purified extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18).[3][10]

-

Elute with a gradient of acetonitrile (B52724) and water.[9][10]

-

Monitor the elution profile using a UV detector (typically at 210 nm).[9]

-

Collect the peak corresponding to Cyclo(Pro-Leu).

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Structural Elucidation

-

Mass Spectrometry (MS):

-

Determine the molecular weight of the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular ion peak for Cyclo(Pro-Leu) is around m/z 211 [M+H]⁺.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][9][15][16]

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon environments.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of atoms and confirm the final structure.

-

Quantitative Data

The biological activity of Cyclo(Pro-Leu) is often quantified by determining its Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms.

| Organism | MIC (µg/mL) | Reference |

| Vancomycin-Resistant Enterococcus faecalis | 12.5 | [1][17] |

| Listeria monocytogenes | 512 | |

| Escherichia fergusonii | 230 | [5] |

| Salmonella enterica | 11 | [5] |

| Enterococcus faecalis | 12 | [5] |

| Bacillus cereus | 16 | [5] |

| Staphylococcus aureus | 30 | [5] |

| Aspergillus flavus | 8 |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Cyclo(Pro-Leu) has been shown to be involved in complex biological signaling processes, including bacterial quorum sensing and the induction of systemic resistance in plants.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 9. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 14. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. caymanchem.com [caymanchem.com]

Spectroscopic Data Interpretation of Cyclo(Pro-Leu): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(Pro-Leu), also known as Cyclo(L-prolyl-L-leucine). It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for obtaining this data, and a visualization of its role in bacterial quorum sensing. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Cyclo(L-Pro-L-Leu) obtained from various studies. These values are crucial for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR chemical shifts are highly sensitive to the chemical environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for Cyclo(L-Pro-L-Leu)

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| NH | 5.92 | s | - | [1] |

| Leu-αH | 4.02 | dd | 10.0, 3.8 | [1] |

| Pro-αH | 4.12 | dd | 9.2, 7.3 | [1] |

| Pro-δH₂ | 3.50-3.65 | m | - | [1] |

| Leu-βH₂ | 1.69-1.81, 1.97-2.11 | m | - | [1] |

| Pro-βH₂ | 1.97-2.11 | m | - | [1] |

| Pro-γH₂ | 2.31-2.40 | m | - | [1] |

| Leu-γH | 1.48-1.57 | m | - | [1] |

| Leu-δCH₃ | 0.96 | d | 6.5 | [1] |

| Leu-δ'CH₃ | 1.00 | d | 6.6 | [1] |

Table 2: ¹³C NMR Spectroscopic Data for Cyclo(L-Pro-L-Leu)

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Reference |

| Leu-C=O | 170.15 | [1] |

| Pro-C=O | 166.16 | [1] |

| Pro-αC | 59.00 | [1] |

| Leu-αC | 53.40 | [1] |

| Pro-δC | 45.52 | [1] |

| Leu-βC | 38.63 | [1] |

| Pro-βC | 28.12 | [1] |

| Leu-γC | 24.73 | [1] |

| Pro-γC | 22.75 | [1] |

| Leu-δC | 23.30 | [1] |

| Leu-δ'C | 21.20 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.

Table 3: Mass Spectrometry Data for Cyclo(L-Pro-L-Leu)

| Ion | Calculated m/z | Observed m/z | Method | Reference |

| [M+H]⁺ | 211.1441 | 211.1442 | HRMS (ESI) | [1] |

| [M+H]⁺ | 211.1441 | 211.1441 | EIC-MS | [2] |

| [M+1]⁺ | 211.0 | 211.0 | EI/CI GC-MS | [3][4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of Cyclo(Pro-Leu).

Synthesis and Purification of Cyclo(L-Pro-L-Leu)

A common method for the synthesis of cyclic dipeptides involves the coupling of protected amino acids followed by deprotection and cyclization.[5]

Materials:

-

N-Boc-L-Leucine

-

L-Proline methyl ester hydrochloride

-

Coupling agents (e.g., EDC, HOBt or HBTU, DIEA)

-

Solvents (e.g., DMF, DCM, Ethyl Acetate, Hexane)

-

Deprotection agent (e.g., TFA or 4M HCl in dioxane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dipeptide Formation: Dissolve N-Boc-L-Leucine and L-Proline methyl ester hydrochloride in DMF. Add the coupling reagents and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Linear Dipeptide: Purify the crude linear dipeptide using silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient).

-

Deprotection: Dissolve the purified protected dipeptide in a solution of TFA in DCM or 4M HCl in dioxane and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

-

Cyclization: Dissolve the deprotected dipeptide in a high-boiling point solvent (e.g., 2-butanol) and reflux for several hours.

-

Final Purification: Purify the resulting Cyclo(L-Pro-L-Leu) by silica gel column chromatography or recrystallization.

NMR Spectroscopic Analysis

Instrumentation:

-

A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified Cyclo(L-Pro-L-Leu) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization source.

Sample Preparation:

-

Prepare a stock solution of Cyclo(L-Pro-L-Leu) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of formic acid (0.1%) to promote protonation.

ESI-MS Parameters (Positive Ion Mode - Typical):

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂) Pressure: 30-40 psi.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Fragmentor Voltage: 100-150 V.

-

Skimmer Voltage: 50-60 V.

-

Mass Range: m/z 100-500.

For MS/MS fragmentation:

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: 10-30 eV (can be ramped to observe a range of fragment ions).

Biological Role and Signaling Pathway

Cyclo(Pro-Leu) has been identified as a signaling molecule in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In bacteria such as Pseudomonas aeruginosa, these cyclic dipeptides can influence virulence and biofilm formation.[6][7][8]

Quorum Sensing Signaling Pathway involving Cyclo(Pro-Leu)

The biosynthesis of Cyclo(Pro-Leu) in bacteria is primarily carried out by nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs).[9] Once synthesized, these molecules are released into the extracellular environment. As the bacterial population grows, the concentration of Cyclo(Pro-Leu) increases. At a threshold concentration, it can be recognized by specific receptors or transporters, leading to the modulation of gene expression, which in turn affects various physiological processes, including the production of virulence factors and the formation of biofilms.[10]

Caption: Biosynthesis and Quorum Sensing Signaling Pathway of Cyclo(Pro-Leu).

This guide provides a foundational understanding of the spectroscopic properties and biological context of Cyclo(Pro-Leu). The detailed data and protocols herein are intended to facilitate further research and development involving this and other related cyclic dipeptides.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Cyclo(Pro-Leu): A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Cyclo(L-Prolyl-L-Leucyl), a cyclic dipeptide also known as Cyclo(Pro-Leu), is a naturally occurring diketopiperazine (DKP) with a growing profile of biological activities, including antimicrobial, antifungal, and potential quorum sensing modulation.[1][2] As with any bioactive compound under investigation for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of Cyclo(Pro-Leu) in various solvents and conditions, offering crucial data and experimental protocols for researchers, scientists, and drug development professionals. The information presented herein is essential for accurate experimental design, formulation development, and ensuring the integrity of research findings.

Solubility Profile of Cyclo(Pro-Leu)

The solubility of a compound is a critical determinant of its biological availability and the feasibility of its application in various experimental and therapeutic contexts. This section details the known solubility of Cyclo(Pro-Leu) in a range of common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Cyclo(Pro-Leu). It is important to note that sonication is often recommended to facilitate dissolution, particularly in aqueous media.[3]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| Water (H₂O) | 5 | 23.78 | [3] |

| Dimethyl Sulfoxide (DMSO) | 25 | 118.89 | [3] |

| Methanol (MeOH) | 50 | 237.79 | [4] |

Qualitative Solubility Information

Stability of Cyclo(Pro-Leu)

Understanding the stability of Cyclo(Pro-Leu) under various environmental conditions is crucial for designing reliable experiments, determining appropriate storage conditions, and predicting its shelf-life in potential formulations.

pH-Dependent Stability

The stability of the diketopiperazine ring is known to be pH-dependent. While specific kinetic data for Cyclo(Pro-Leu) is not extensively published, the general behavior of similar diketopiperazines, such as Phe-Pro-DKP, provides strong evidence for its stability profile. These compounds are typically stable in the pH range of 3 to 8.[6] Under more strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the amide bonds of the diketopiperazine ring are susceptible to hydrolysis, leading to the formation of the corresponding linear dipeptide, Prolyl-Leucine.

Storage and Handling Recommendations

For optimal long-term stability, the following storage conditions are recommended for Cyclo(Pro-Leu):

-

Solid Form: Store at -20°C for up to 3 years.[3]

-

In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[3]

It is also advisable to protect the compound from direct sunlight and moisture.[3]

Experimental Protocols

This section provides detailed methodologies for determining the kinetic solubility and conducting a forced degradation study to assess the stability of Cyclo(Pro-Leu).

Protocol for Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of Cyclo(Pro-Leu) in various aqueous buffers using a plate-based assay with analysis by High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials and Equipment

-

Cyclo(Pro-Leu) powder

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0

-

Glycine-NaOH Buffer, pH 9.0

-

96-well microtiter plates (non-binding surface)

-

Plate shaker

-

Centrifuge with plate rotor

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

3.1.2. Procedure

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Cyclo(Pro-Leu) in DMSO.

-

Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate in triplicate for each buffer to be tested. Include wells with DMSO only as a blank.

-

Addition of Buffers: Add 198 µL of the respective aqueous buffers (PBS pH 7.4, Citrate pH 3.0, Glycine-NaOH pH 9.0) to the wells containing the DMSO stock, resulting in a final compound concentration of 100 µg/mL and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

-

Sample Preparation for HPLC: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate or individual HPLC vials.

-

HPLC Analysis: Analyze the samples by HPLC. A typical method would be:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient to elute Cyclo(Pro-Leu) (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Quantification: Prepare a standard curve of Cyclo(Pro-Leu) in DMSO/buffer (1:99 v/v) at known concentrations. Calculate the concentration of Cyclo(Pro-Leu) in the supernatant of the test samples by comparing their peak areas to the standard curve. The calculated concentration represents the kinetic solubility.

Protocol for Forced Degradation Study

This protocol describes a forced degradation study to identify the degradation pathways of Cyclo(Pro-Leu) and to develop a stability-indicating HPLC method.

3.2.1. Materials and Equipment

-

Cyclo(Pro-Leu)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with UV-PDA (Photodiode Array) detector

-

C18 reversed-phase HPLC column

-

Water bath or oven for thermal stress

-

Photostability chamber

3.2.2. Procedure

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of Cyclo(Pro-Leu) in a suitable solvent (e.g., 50:50 ACN:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at room temperature. Take samples at various time points. Neutralize the samples with HCl before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Take samples at various time points.

-

Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C and 80°C). Analyze at various time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil.

-

-

HPLC-PDA Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact Cyclo(Pro-Leu) from its degradation products.

-

Method Development: A gradient method similar to the one described in the solubility protocol should be developed and optimized to achieve baseline separation of all peaks. The use of a PDA detector will help in assessing peak purity.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of Cyclo(Pro-Leu) and the increase in the peak areas of any degradation products over time.

-

Assess peak purity of the Cyclo(Pro-Leu) peak in the chromatograms of the stressed samples.

-

The primary degradation product under acidic and basic conditions is expected to be the linear dipeptide, Prolyl-Leucine, resulting from the hydrolysis of one of the amide bonds in the diketopiperazine ring.

-

Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis of Cyclo(Pro-Leu).

Caption: Workflow for Solubility and Stability Assessment.

Caption: Expected Hydrolytic Degradation Pathway.

Caption: Physicochemical Properties and Biological Activity.

References

- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(Pro-Leu) | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. benchchem.com [benchchem.com]

The Core Mechanism of Action of Cyclo(Pro-Leu) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Leu), a cyclic dipeptide, has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells. Primarily, Cyclo(Pro-Leu) exerts its anti-tumor effects by disrupting the interaction between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR), a critical signaling nexus in cancer progression. This disruption leads to the inhibition of downstream signaling pathways, resulting in cell cycle arrest at the G1 phase and a reduction in cell proliferation and migration. While direct evidence is still emerging, the induction of apoptosis through a caspase-mediated pathway is a putative mechanism of action. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of natural compounds with a diverse range of biological activities. Among these, Cyclo(L-Pro-L-Leu) (herein referred to as Cyclo(Pro-Leu) or CLP) has garnered significant attention for its cytotoxic effects against various cancer cell lines[1]. This document serves as a comprehensive technical resource, elucidating the molecular mechanisms that underpin the anti-cancer activity of Cyclo(Pro-Leu).

Disruption of the CD151-EGFR Signaling Axis

A primary mechanism of action for Cyclo(Pro-Leu) in cancer cells, particularly in triple-negative breast cancer (TNBC), involves the modulation of the CD151-EGFR signaling pathway[2]. CD151, a member of the tetraspanin family, is frequently overexpressed in various cancers and plays a crucial role in tumor progression, metastasis, and cell motility[3][4]. It forms a complex with EGFR, enhancing its signaling activity[2][5].

Cyclo(Pro-Leu) has been shown to directly interact with CD151, leading to a significant reduction in its membrane expression. This disruption of the CD151-EGFR interaction inhibits downstream signaling cascades that are critical for cancer cell proliferation and migration[2].

Signaling Pathway Diagram

Caption: Cyclo(Pro-Leu) inhibits the CD151-EGFR interaction, suppressing downstream signaling pathways.

Induction of Cell Cycle Arrest

A significant consequence of the disruption of the CD151-EGFR axis by Cyclo(Pro-Leu) is the induction of cell cycle arrest, specifically at the G1/S transition[2]. This is achieved through the downregulation of key proteins that regulate this checkpoint.

Studies have shown that treatment of TNBC cells with Cyclo(Pro-Leu) leads to a marked decrease in the expression of Cyclin D1 and its catalytic partner, Cyclin-Dependent Kinase 4 (CDK4)[2]. The Cyclin D1/CDK4 complex is essential for the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to progress from the G1 to the S phase of the cell cycle[6][7][8]. By reducing the levels of Cyclin D1 and CDK4, Cyclo(Pro-Leu) effectively halts the cell cycle, thereby inhibiting tumor cell proliferation[2]. Furthermore, Cyclo(Pro-Leu) has been observed to decrease the expression of p21-activated kinase (PAK) and Rac1, proteins also implicated in cell cycle progression and motility[2].

Quantitative Data: IC50 Values of Cyclo(Pro-Leu) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 101.56 | [1] |

| MCF-7 | Breast Cancer | 78.78 | [1] |

| A375 | Melanoma | 51.13 | [1] |

| K562 | Leukemia | 21.72 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 73.4 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 67.4 |

Putative Mechanism: Induction of Apoptosis

While direct evidence for Cyclo(Pro-Leu) is still under investigation, studies on the structurally similar cyclic dipeptide, Cyclo(Phe-Pro), suggest that apoptosis induction is a likely mechanism of action. Treatment of HT-29 colon cancer cells with Cyclo(Phe-Pro) resulted in a time-dependent increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade[9][10]. This was accompanied by the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis[9][10]. The apoptotic process is initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3[11][12].

Putative Apoptotic Pathway Diagram

References

- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 2. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The controversial role of CD151 in different solid tumors: promoter or suppressor? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD151 is associated with prostate cancer cell invasion and lymphangiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? | MDPI [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cyclo(Pro-Leu) Stereoisomers: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of naturally occurring compounds with a wide range of biological activities. Among these, the stereoisomers of cyclo(prolyl-leucyl) [cyclo(Pro-Leu)] have garnered significant attention for their stereospecific interactions with biological systems. This technical guide provides an in-depth analysis of the four primary stereoisomers of cyclo(Pro-Leu): cyclo(L-Pro-L-Leu), cyclo(D-Pro-D-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-L-Leu). It details their distinct biological effects, particularly in antifungal and anti-aflatoxigenic applications, and explores their roles in quorum sensing, antibacterial, and antiviral activities. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The chirality of amino acid residues in cyclic dipeptides is a critical determinant of their three-dimensional structure and, consequently, their biological function. The four stereoisomers of cyclo(Pro-Leu) arise from the combination of L- and D-isomers of proline and leucine. Research has consistently demonstrated that homochiral isomers (composed of amino acids with the same chirality, i.e., L-L or D-D) often exhibit significantly different and more potent biological activities compared to their heterochiral counterparts (L-D or D-L).[1] This stereoselectivity is fundamental to their potential applications in drug development and agriculture, as it dictates their interaction with specific molecular targets.[1]

Comparative Biological Activities of Cyclo(Pro-Leu) Stereoisomers

The biological significance of cyclo(Pro-Leu) stereoisomers is most prominently documented in their antifungal and anti-aflatoxigenic properties. The homochiral isomers, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro), consistently display superior efficacy in these domains.

Antifungal Activity

Studies on the phytopathogenic fungus Colletotrichum orbiculare, the causative agent of anthracnose in cucumbers, have revealed significant differences in the antifungal activity of cyclo(Pro-Leu) stereoisomers.[2][3]

Table 1: Antifungal Activity of Cyclo(Pro-Leu) Stereoisomers against Colletotrichum orbiculare

| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Appressorium Formation Inhibition (%) | Lesion Area Reduction on Cucumber Leaves (%) |

| Cyclo(L-Leu-L-Pro) | 100 | ~80.3 | Significant Inhibition | ~57 |

| 10 | Significant Inhibition | - | - | |

| 1 | Significant Inhibition | - | - | |

| Cyclo(D-Leu-D-Pro) | 100 | ~80.1 | Significant Inhibition | ~45 |

| 10 | Significant Inhibition | - | - | |

| 1 | Significant Inhibition | - | - | |

| Cyclo(D-Leu-L-Pro) | 100 | ~25 (No significant activity) | No Significant Inhibition | No Significant Reduction |

| 10 | No Significant Inhibition | - | - | |

| 1 | No Significant Inhibition | - | - |

Data compiled from studies on the effects of cyclo(Leu-Pro) isomers on C. orbiculare.[2][3]

Anti-Aflatoxigenic Activity

The production of aflatoxins by fungi such as Aspergillus parasiticus is a major concern for food safety. Cyclo(Pro-Leu) stereoisomers have been shown to inhibit aflatoxin biosynthesis, with the homochiral forms being particularly potent.

Table 2: Inhibition of Aflatoxin Production by Cyclo(Pro-Leu) Stereoisomers in Aspergillus parasiticus

| Stereoisomer | IC50 for Aflatoxin Production Inhibition (mg/mL) |

| Cyclo(L-Leu-L-Pro) | 0.20 |

| Cyclo(D-Leu-D-Pro) | 0.13 |

| Cyclo(L-Pro-D-Leu) | Weaker Activity |

| Cyclo(D-Pro-L-Leu) | Weaker Activity |

Data from studies on the inhibition of aflatoxin production by A. parasiticus.[4] It is noteworthy that at higher concentrations (>6.0 mg/mL), cyclo(L-Leu-L-Pro) also inhibits fungal growth.[4]

Other Biological Activities

Beyond their well-documented antifungal and anti-aflatoxigenic effects, cyclo(Pro-Leu) stereoisomers have been implicated in a range of other biological processes:

-

Antibacterial Activity: Cyclo(L-Leu-L-Pro) has demonstrated activity against vancomycin-resistant enterococci (VRE), with MIC values of 12.5 μg/mL for several E. faecalis strains.[5]

-

Antiviral Activity: Proline-containing CDPs, including cyclo(Leu-Pro), have shown inhibitory effects against influenza viruses such as H1N1 and H3N2.[6][7]

-

Quorum Sensing: Cyclo(L-Pro-L-Leu) has been shown to activate quorum sensing biosensors, suggesting a role in bacterial communication.[8]

-

Nematicidal Activity: Cyclo(L-Pro-L-Leu) has been found to inhibit mortality and egg hatching of the root-knot nematode Meloidogyne incognita.[2]

-

Induction of Plant Defense: Certain cyclic dipeptides can induce systemic resistance in plants, upregulating defense-related genes like PR-1a, suggesting a role as elicitors of plant immunity.[9][10]

Signaling Pathways and Mechanisms of Action

The stereospecific activities of cyclo(Pro-Leu) isomers are a direct result of their differential interactions with cellular signaling pathways.

Fungal Signaling Pathways

In fungi, the mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of growth, development, and pathogenicity, including conidial germination and appressorium formation. The potent antifungal activity of homochiral cyclo(Pro-Leu) isomers is hypothesized to involve the disruption of this pathway.

Plant Defense Signaling

Cyclic dipeptides can act as elicitors of plant defense responses, leading to systemic acquired resistance (SAR). This process often involves the salicylic (B10762653) acid (SA)-dependent signaling pathway, characterized by the upregulation of pathogenesis-related (PR) genes, such as PR-1a.

Bacterial Quorum Sensing

In bacteria, quorum sensing (QS) allows for population density-dependent gene regulation. While the precise mechanism for cyclo(Pro-Leu) is still under investigation, a related compound, cyclo(Phe-Pro), has been shown to modulate virulence factor expression in Vibrio vulnificus through the ToxR signaling pathway. A similar mechanism may be at play for cyclo(Pro-Leu) in other bacteria.

References

- 1. benchchem.com [benchchem.com]

- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]

- 3. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 5. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]

- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Basic Pharmacology of Cyclo(Pro-Leu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Leu), a naturally occurring cyclic dipeptide, has emerged as a molecule of significant interest in pharmacological research due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the basic pharmacology of Cyclo(Pro-Leu), also known as Cyclo(L-Leucyl-L-Proline) or cLP. It consolidates current knowledge on its multifaceted mechanisms of action, including its antimicrobial, anticancer, and quorum sensing modulatory effects. This document details key experimental protocols for assessing its bioactivity and presents its known signaling pathway interactions through structured diagrams. Quantitative data from various studies are summarized in tabular format to facilitate comparative analysis, offering a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction

Cyclo(Pro-Leu) is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, which are frequently identified as secondary metabolites from a wide array of microorganisms, including bacteria and fungi.[1][2] These cyclic structures confer significant stability against proteolytic degradation compared to their linear counterparts, a feature that enhances their potential as therapeutic agents.[3][4] The pharmacological profile of Cyclo(Pro-Leu) is broad, encompassing antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties.[2][5][6] Its diverse bioactivities stem from its ability to interact with various cellular targets and modulate specific signaling pathways. This guide aims to provide a comprehensive technical overview of the fundamental pharmacology of Cyclo(Pro-Leu), with a focus on its mechanisms of action, experimental evaluation, and relevant signaling cascades.

Pharmacodynamics: Mechanism of Action

The diverse pharmacological effects of Cyclo(Pro-Leu) are attributed to its interaction with multiple molecular targets and its ability to modulate various cellular processes. Key mechanisms of action identified to date include:

-

Antimicrobial and Antifungal Activity: Cyclo(Pro-Leu) exhibits inhibitory activity against a range of pathogenic bacteria and fungi.[7] The proposed mechanisms for its antimicrobial action include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.[5]

-

Anticancer Activity: This cyclic dipeptide has demonstrated cytotoxic effects against several cancer cell lines.[8] One of the identified mechanisms involves the downregulation of the tetraspanin CD151, which can reduce tumor dissemination and metastasis.[6]

-

Quorum Sensing Modulation: Cyclo(Pro-Leu) can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS).[1] By inhibiting QS, it can attenuate the expression of virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[1][9]

-

Modulation of Plant Signaling Pathways: In the context of plant biology, Cyclo(Pro-Leu) has been shown to activate the rice strigolactone signaling pathway by binding to the strigolactone receptor OsD14, thereby regulating plant development, such as tillering.[10]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of Cyclo(Pro-Leu).

Table 1: Antimicrobial and Antifungal Activity of Cyclo(Pro-Leu)

| Organism | Assay Type | Result | Reference |

| Fusarium oxysporum | MIC | 16 µg/mL | [7] |

| Aspergillus flavus | MIC | 16 µg/mL | [7] |

| Aspergillus niger | MIC | 17 µg/mL | [7] |

| Penicillium expansum | MIC | 18 µg/mL | [7] |

| Staphylococcus aureus | MIC | 30 µg/mL | [7] |

| Candida parapsilosis | MIC | 30 µg/mL | [7] |

| Candida metapsilosis | MIC | 32 µg/mL | [7] |

| Candida albicans | MIC | 50 µg/mL | [7] |

| Salmonella enterica | MIC | 11 µg/mL | [7] |

| Bacillus cereus | MIC | Varies | [7] |

| Escherichia coli | MIC | Varies | [7] |

| Escherichia fergusonii | MIC | 230 µg/mL | [7] |

| Enterococcus faecalis | MIC | Varies | [7] |

Table 2: Cytotoxic Activity of Cyclo(Pro-Leu)

| Cell Line | Cancer Type | Assay Type | Result (IC₅₀) | Reference |

| HT-29 | Colon Cancer | Not Specified | 101.56 µM | [8] |

| MCF-7 | Breast Cancer | Not Specified | 78.78 µM | [8] |

| A375 | Melanoma | Not Specified | 51.13 µM | [8] |

| K562 | Leukemia | Not Specified | 21.72 µM | [8] |

| NCM460 | Normal Colon | Not Specified | 775.86 µM | [8] |

Pharmacokinetics

The pharmacokinetic properties of cyclic peptides like Cyclo(Pro-Leu) are a critical area of investigation for their development as therapeutic agents. Generally, cyclic peptides exhibit greater stability against enzymatic degradation compared to their linear counterparts due to the absence of exposed N- and C-termini.[3] However, their oral bioavailability can be limited due to their size and polarity, which hinders passive diffusion across the gastrointestinal tract.[3][11]

A study on the closely related cyclo(Leu-Gly) in rats demonstrated rapid and complete absorption after intragastric administration, with the peptide remaining unmetabolized in the portal vein.[12] The absorption appeared to occur throughout the small intestine via passive diffusion.[12] Another study on cyclo(Leu-Gly) in mice showed that the peptide can penetrate brain tissue intact after peripheral administration and has a biphasic elimination from both plasma and brain.[13] While specific pharmacokinetic parameters for Cyclo(Pro-Leu) are not extensively reported, these studies on similar cyclic dipeptides provide valuable insights into its potential in vivo disposition. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclo(Pro-Leu).

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Cyclo(Pro-Leu).

Antimicrobial Susceptibility Testing

5.1.1. Agar (B569324) Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of Cyclo(Pro-Leu).

-

Microbial Strains: Obtain target bacterial and fungal strains from a recognized culture collection.

-

Culture Preparation: Grow bacterial strains in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C for 24 hours. Grow fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 48 hours.

-

Assay Procedure:

-

Prepare a microbial suspension of the test organism.

-

Spread the microbial suspension evenly onto the surface of an appropriate agar medium in a petri dish.

-

Punch wells of a specific diameter (e.g., 8 mm) into the agar.

-

Add a defined volume (e.g., 10 µL) of a known concentration of Cyclo(Pro-Leu) solution into each well.

-

Include a negative control well containing the solvent used to dissolve the compound.

-

Allow the plates to stand at room temperature for 2 hours to permit diffusion of the compound.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition around each well in millimeters.[7]

-

5.1.2. Minimum Inhibitory Concentration (MIC) Assay

This quantitative assay determines the lowest concentration of Cyclo(Pro-Leu) that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method is commonly used.

-

Procedure:

-

Prepare a two-fold serial dilution of Cyclo(Pro-Leu) in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 17-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

-

Cell Viability and Cytotoxicity Assay

5.2.1. MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

-

Cell Lines: Use appropriate human cancer cell lines (e.g., HT-29, MCF-7, A375, K562) and a non-cancerous cell line for comparison.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cyclo(Pro-Leu) for a specific duration (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1][14]

-

Quorum Sensing Inhibition Assay

5.3.1. Chromobacterium violaceum Violacein (B1683560) Inhibition Assay

C. violaceum produces a purple pigment called violacein, the production of which is regulated by quorum sensing. Inhibition of this pigment production is an indicator of QS inhibition.

-

Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472).

-

Procedure:

-

Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.

-

In a 96-well plate, add LB broth and serial dilutions of Cyclo(Pro-Leu).

-

Inoculate each well with the diluted overnight culture of C. violaceum.

-

Incubate the plate at 30°C for 24 hours with shaking.

-

Quantify violacein production by lysing the cells (e.g., with SDS) and measuring the absorbance of the solubilized pigment.[13]

-

5.3.2. Pseudomonas aeruginosa Virulence Factor Inhibition Assays

P. aeruginosa has multiple QS systems that control the production of virulence factors like pyocyanin (B1662382) and elastase.

-

Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).

-

Pyocyanin Inhibition Assay:

-

Grow P. aeruginosa in the presence of sub-MIC concentrations of Cyclo(Pro-Leu).

-

Extract pyocyanin from the culture supernatant with chloroform.

-

Measure the absorbance of the pyocyanin in the acidic aqueous phase at 520 nm.[3]

-

-

Elastase Inhibition Assay:

-

Collect the cell-free supernatant from P. aeruginosa cultures grown with Cyclo(Pro-Leu).

-

Measure the elastolytic activity of the supernatant using Elastin-Congo Red as a substrate and quantify the release of the dye.[3]

-

Signaling Pathways and Molecular Interactions

The biological activities of Cyclo(Pro-Leu) are underpinned by its interactions with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known or proposed pathways.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Cyclo(Pro-Leu) is thought to interfere with the las and rhl quorum sensing systems in P. aeruginosa, leading to a reduction in the expression of virulence factors.

Caption: Proposed mechanism of Cyclo(Pro-Leu) in inhibiting P. aeruginosa quorum sensing.

Strigolactone Signaling Pathway Activation

Cyclo(Pro-Leu) has been shown to activate the strigolactone signaling pathway in rice, which is crucial for regulating plant architecture.

Caption: Cyclo(Pro-Leu) activates the strigolactone signaling pathway in rice.

Conclusion

Cyclo(Pro-Leu) is a promising natural product with a remarkable range of pharmacological activities. Its inherent stability and diverse mechanisms of action make it an attractive scaffold for the development of novel therapeutic agents targeting infectious diseases, cancer, and potentially other conditions. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this fascinating cyclic dipeptide. Future studies should focus on elucidating the detailed molecular interactions of Cyclo(Pro-Leu) with its targets, conducting comprehensive pharmacokinetic and in vivo efficacy studies, and exploring its potential for chemical modification to optimize its pharmacological properties.

References

- 1. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. parazapharma.com [parazapharma.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. The in vivo gastrointestinal absorption in rats of the intact cyclo(L-leucylglycine) dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distribution, survival and biological effects in mice of a behaviorally active, enzymatically stable peptide: pharmacokinetics of cyclo(Leu-Gly) and puromycin-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cyclo(Pro-Leu): A Promising Bioactive Secondary Metabolite from Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a secondary metabolite produced by various microorganisms, notably the genus Streptomyces. This technical guide provides an in-depth overview of Cyclo(Pro-Leu), focusing on its production by Streptomyces, its diverse biological activities, and the methodologies for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural product.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a vast array of secondary metabolites with significant pharmacological applications.[1] These bioactive compounds, which are not essential for the primary growth of the organism, play crucial roles in mediating ecological interactions and providing a competitive advantage.[1] Among the diverse chemical scaffolds produced by Streptomyces, cyclic dipeptides (CDPs) or diketopiperazines (DKPs) have emerged as a class of molecules with a wide spectrum of biological activities.

Cyclo(Pro-Leu) is a CDP composed of proline and leucine (B10760876) residues. It has been isolated from various natural sources, including several Streptomyces species.[2][3] This molecule has garnered significant scientific interest due to its demonstrated antimicrobial, antifungal, antitumor, and quorum sensing modulatory activities.[2][4][5][6] This guide will delve into the technical aspects of Cyclo(Pro-Leu) research, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development of this compound for potential therapeutic applications.

Biosynthesis of Cyclo(Pro-Leu) in Streptomyces

The biosynthesis of cyclic dipeptides like Cyclo(Pro-Leu) in Streptomyces is primarily attributed to the action of nonribosomal peptide synthetases (NRPSs).[7][8] NRPSs are large, modular enzymes that synthesize peptides in an mRNA-independent manner.[9][10] The biosynthesis of Cyclo(Pro-Leu) via the NRPS pathway can be conceptualized in the following workflow:

The process involves two distinct modules, one for each amino acid. The adenylation (A) domain of the first module selects and activates L-proline using ATP. The activated proline is then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein (PCP) domain.[10] Concurrently, the second module's A domain activates L-leucine, which is subsequently tethered to its corresponding T domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the proline and leucine residues. Finally, the thioesterase (TE) domain mediates the intramolecular cyclization of the linear dipeptide, releasing the final product, Cyclo(Pro-Leu).[11]

Biological Activities and Quantitative Data

Cyclo(Pro-Leu) exhibits a remarkable range of biological activities, making it a compound of significant interest for drug discovery. The following tables summarize the quantitative data from various studies.

Antimicrobial and Antifungal Activity

Cyclo(Pro-Leu) has demonstrated potent activity against a variety of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) against various microorganisms.

| Test Organism | Type | MIC (µg/mL) | Reference |

| Enterococcus faecalis | Gram-positive bacteria | 12.5 | [12] |

| Bacillus cereus | Gram-positive bacteria | Varies | [1] |

| Staphylococcus aureus | Gram-positive bacteria | 30 | [1] |

| Escherichia coli | Gram-negative bacteria | Varies | [1] |

| Salmonella enterica | Gram-negative bacteria | 11 | [1] |

| Escherichia fergusonii | Gram-negative bacteria | 230 | [1] |

| Fusarium oxysporum | Fungi | 16 | [1] |

| Aspergillus flavus | Fungi | 16 | [1] |

| Aspergillus niger | Fungi | 17 | [1] |

| Penicillium expansum | Fungi | 18 | [1] |

| Candida albicans | Fungi | 50 | [1] |

| Candida metapsilosis | Fungi | 32 | [1] |

| Candida parapsilosis | Fungi | 30 | [1] |

| Colletotrichum orbiculare | Fungi | 100 (inhibits conidial germination) | [13] |

Cytotoxic Activity

Cyclo(Pro-Leu) has also shown cytotoxic effects against several human cancer cell lines.

Table 2: Cytotoxic Activity (IC50) of Cyclo(Pro-Leu) against Human Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 101.56 | [2] |

| MCF-7 | Breast Cancer | 78.78 | [2] |

| A375 | Melanoma | 51.13 | [2] |

| K562 | Leukemia | 21.72 | [2] |

Quorum Sensing Modulation

Cyclic dipeptides, including Cyclo(Pro-Leu), are known to function as signaling molecules in bacterial quorum sensing (QS) systems.[6][7] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[14] Cyclo(Pro-Leu) can act as an autoinducer, influencing various physiological processes such as biofilm formation and virulence factor production.[6][15]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and bioactivity assessment of Cyclo(Pro-Leu).

Isolation and Purification of Cyclo(Pro-Leu) from Streptomyces

The following is a generalized protocol for the isolation and purification of Cyclo(Pro-Leu) from a Streptomyces culture. Optimization may be required depending on the specific strain and culture conditions.

Protocol:

-

Cultivation: Culture the Streptomyces strain in a suitable production medium (e.g., Tryptic Soy Broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for a period determined to be optimal for secondary metabolite production (typically 7-14 days).[16]

-

Harvesting: Separate the culture broth from the mycelia by centrifugation (e.g., 10,000 rpm for 15 minutes at 4°C).[16]

-